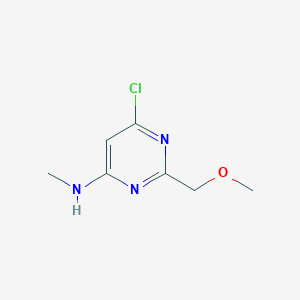

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-9-6-3-5(8)10-7(11-6)4-12-2/h3H,4H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPIGAGVNVQZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)COC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dichloropyrimidine.

Methoxymethylation: The 2,6-dichloropyrimidine undergoes a methoxymethylation reaction using sodium methoxide and chloromethane in an aprotic polar solvent at temperatures ranging from 40°C to 170°C.

N-Methylation: The intermediate product is then subjected to N-methylation using dimethyl sulfate to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, amines, and thiols are commonly used under basic conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under mild conditions.

Major Products

The major products formed from these reactions depend on the type of nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with a boronic acid would yield a biaryl derivative.

Scientific Research Applications

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

6-chloro-2-(methoxymethyl)pyrimidin-4-ol: This compound has a hydroxyl group instead of an amino group at the 4th position.

2-oxindole derivatives: These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities.

Uniqueness

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 201.64 g/mol. The structure features a chlorine atom at the 6th position, a methoxymethyl group at the 2nd position, and an N-methyl substitution at the 4th position of the pyrimidine ring. These specific substitutions are believed to enhance the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites, disrupting normal biochemical pathways.

- Receptor Modulation : It may also bind to specific receptors, altering signaling pathways that contribute to cellular responses, particularly in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Comparable to vancomycin |

| Escherichia coli | 8 µg/mL | More effective than ampicillin |

| Mycobacterium tuberculosis | 16 µg/mL | Comparable to isoniazid |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer effects. Studies have demonstrated cytotoxicity against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effectiveness Compared to Control |

|---|---|---|

| HeLa (cervical cancer) | 5.2 | Significant reduction in viability |

| MCF-7 (breast cancer) | 7.8 | Moderate cytotoxicity |

| A549 (lung cancer) | 3.5 | High cytotoxicity |

The data indicates that the compound may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cell cycle progression.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested derivatives, supporting its potential as an antibiotic candidate .

- Cytotoxicity Assessment : A comprehensive assessment involving multiple cancer cell lines revealed that this pyrimidine derivative demonstrated promising anticancer properties, particularly against lung and cervical cancer cells. The study highlighted its potential for further development as a therapeutic agent .

Q & A

Q. What safety protocols are advised for handling this compound?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis (risk of HCl gas from chlorination) .

- Waste Disposal : Neutralize chlorinated byproducts with 10% NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.